Reactive Violet 5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

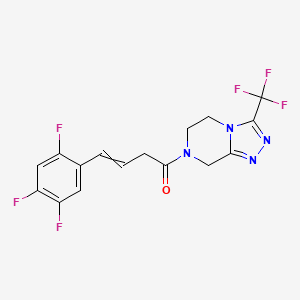

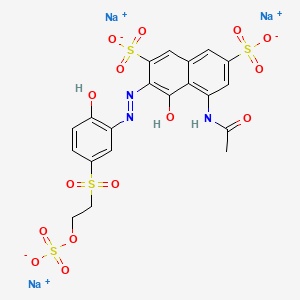

Reactive Violet 5, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₆N₃Na₃O₁₅S₄ and its molecular weight is 735.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Voltammetric Analysis

Reactive Violet 5 and its hydrolysis product can be determined at sub-ppb levels by cathodic stripping voltammetry, a technique useful in identifying and quantifying dyes in environmental samples (Fogg et al., 1997).

Biodegradation with Bacterial Consortium

A study demonstrated the efficient decolorization of this compound using a novel bacterial consortium, achieving over 99% decolorization in 8 hours (Ayed et al., 2017).

Bacterial Decolorization Ability

Another research found a bacterial consortium capable of 94% decolorization of this compound within 37 hours, indicating its potential for dye degradation in wastewater treatments (Moosvi et al., 2005).

Photocatalytic Degradation

The photocatalytic degradation of this compound under visible light was explored using Fe-doped titania catalysts, suggesting a viable method for removing this dye from textile effluents (Zuorro et al., 2019).

Adsorption Studies

Adsorption of reactive dyes like this compound onto porous clay heterostructures was evaluated, showing the potential of these materials for dye adsorption from aqueous solutions (Aguiar et al., 2017).

Textile Wastewater Treatment

Studies have also focused on the removal of this compound from synthetic textile wastewater using various methods, indicating its significance in environmental pollution control (Parvaresh et al., 2018).

Allergic Reactions

The potential for allergic reactions to this compound and other dyes in contact dermatitis patients was investigated, highlighting the human health aspect of dye exposure (Manzini et al., 1996).

Electrochemical Decolorization

The effectiveness of boron-doped diamond electrodes in the electrochemical decolorization of this compound was explored, offering insights into alternative dye removal technologies (Fidaleo et al., 2016).

Wirkmechanismus

Target of Action

Reactive Violet 5, also known as Remazol Brilliant Violet 5R , is primarily used as a dye for coloring cotton, wool, silk, and polyamide textiles . It is also used in antifreeze . The primary targets of this compound are these textile materials where it binds to the fibers and imparts color.

Mode of Action

The interaction of this compound with its targets involves a process known as adsorption. This process is influenced by factors such as pH, catalyst load, and the presence of other chemicals like hydrogen peroxide . This compound, being an azo dye, is characterized by the presence of one or more azo bonds (–N=N–) in its molecule in association with one or more aromatic structures . These structures allow the dye to bind to the textile fibers and impart color.

Biochemical Pathways

This compound, like other azo dyes, can be degraded by various biochemical pathways. One such pathway involves the generation of reactive oxygen species (ROS) under ultraviolet light . These ROS can cause DNA damage and trigger various cell signaling pathways . Another pathway involves the photocatalytic degradation of this compound under visible light, a process that can be facilitated by certain catalysts .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Its metabolism and excretion would largely depend on environmental factors and the presence of organisms capable of degrading azo dyes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its potential as a mutagenic, teratogenic, and carcinogenic compound . Its degradation can lead to the production of ROS, which can cause DNA damage and trigger various cell signaling pathways . At high levels, ROS can cause cell death .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its degradation under visible light can be facilitated by certain catalysts . Moreover, its adsorption onto textile fibers can be influenced by factors such as pH and the presence of other chemicals . The presence of organisms capable of degrading azo dyes can also influence the environmental fate of this compound .

Eigenschaften

IUPAC Name |

trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O15S4.3Na/c1-10(24)21-15-9-13(40(29,30)31)6-11-7-17(41(32,33)34)19(20(26)18(11)15)23-22-14-8-12(2-3-16(14)25)39(27,28)5-4-38-42(35,36)37;;;/h2-3,6-9,25-26H,4-5H2,1H3,(H,21,24)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTDYBUJBRAYEZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N3Na3O15S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12226-38-9 |

Source

|

| Record name | C.I. Reactive Violet 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper, 5-(acetylamino)-4-hydroxy-3-[[2-hydroxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)